molecular formula C19H20N2O3S B2963372 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide CAS No. 2034455-80-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide

Cat. No.: B2963372
CAS No.: 2034455-80-4
M. Wt: 356.44
InChI Key: BNYLZHIZXBITLW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Furan and benzofuran derivatives are known to exhibit a wide range of biological activities . They have been employed as medicines in various disease areas . .

    Mode of Action

    The mode of action of furan and benzofuran derivatives can vary greatly depending on their specific structures and the biological targets they interact with

  • Result of Action

    The molecular and cellular effects of furan and benzofuran derivatives can be diverse, given their wide range of biological activities

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group, linked to a thiomorpholinoethyl chain and a furan moiety. This unique structure may contribute to its biological activity by enhancing interactions with biological targets.

Research indicates that compounds similar to this compound can act through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, related compounds have shown inhibitory effects on SARS-CoV-2 main protease (M pro), suggesting potential antiviral properties .
  • Modulation of Signaling Pathways : The presence of the furan and benzofuran moieties may allow the compound to interact with key signaling pathways, affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds. For example, a study identified several derivatives with IC50 values indicating their potency against target enzymes:

CompoundIC50 (μM)Remarks
F8–S4310.76Potent inhibitor of M pro
F8–B61.57Reversible covalent inhibitor
F8–B221.55Non-peptidomimetic inhibitor

These findings highlight the potential for structural optimization to enhance efficacy .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In studies involving Vero and MDCK cells, compounds like F8–B6 exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety margin for further development .

Antiviral Activity

A notable case study focused on the antiviral properties of benzofuran derivatives against SARS-CoV-2. The study demonstrated that certain derivatives, including those structurally related to this compound, effectively inhibited viral replication in cell culture models. The structure-activity relationship (SAR) analysis provided insights into which modifications could enhance antiviral efficacy while maintaining low cytotoxicity .

Anti-Cancer Properties

Other research has explored the anti-cancer potential of similar compounds. For instance, benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors. These studies suggest that this compound might also possess anti-cancer properties worth exploring further.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with a benzofuran core, a methoxy group, a carboxamide group, a thiomorpholine, and a furan moiety. It belongs to the class of heterocyclic compounds. Due to its structural features, this compound is of interest in medicinal chemistry for its potential biological activities.

Structural Overview

The compound's structure includes a furan ring, a thiomorpholine moiety, and a methoxybenzofuran backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide. Derivatives of furan have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). A related compound exhibited an IC50 value of 1.55 μM, indicating significant potency against viral replication, suggesting that the furan component may enhance interaction with viral targets.

Anticancer Activity

Benzofuran derivatives, including those related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide, have shown promising anticancer activity. They have been reported to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. The methoxy group in the benzofuran structure may contribute to this activity by enhancing lipophilicity and cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as a reversible inhibitor of key enzymes involved in viral replication or cancer cell survival.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that benzofuran derivatives can modulate oxidative stress pathways, leading to increased ROS production in cancer cells, ultimately triggering apoptosis.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(18-12-14-4-1-2-5-16(14)24-18)20-13-15(17-6-3-9-23-17)21-7-10-25-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLZHIZXBITLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.